4-[[3-[(4-Methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid
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Overview
Description
4-[[3-[(4-Methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid is a complex organic compound known for its unique chemical structure and properties This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[(4-Methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the sulfonylamino group and the benzoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[(4-Methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce simpler amine derivatives.
Scientific Research Applications
4-[[3-[(4-Methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[[3-[(4-Methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The quinoxaline core may also participate in electron transfer reactions, contributing to its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-{[(4-Methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]propanoic acid
- 3-[(4-Methylphenyl)sulfonylamino]propanoic acid
Uniqueness
Compared to similar compounds, 4-[[3-[(4-Methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid stands out due to its unique combination of functional groups and structural features. The presence of both the quinoxaline core and the benzoic acid moiety provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
4-[[3-[(4-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-14-6-12-17(13-7-14)31(29,30)26-21-20(24-18-4-2-3-5-19(18)25-21)23-16-10-8-15(9-11-16)22(27)28/h2-13H,1H3,(H,23,24)(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQSHWYDGZAZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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